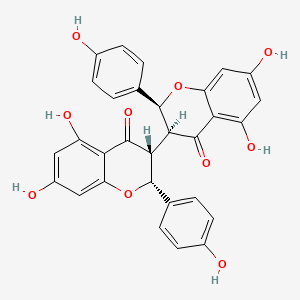
Isoneochamaejasmin A
Descripción general
Descripción
Isoneochamaejasmin A (INCA) is a biflavonoid and one of the main active ingredients in the root of Stellera chamaejasme L .
Synthesis Analysis
The glucuronidation metabolite of INCA was identified and characterized as the UDP glucuronosyltransferases (UGTs) responsible for INCA glucuronidation . The 7- O -glucuronide (M1) and 4′- O -glucuronide (M2) were identified by incubation of INCA with human liver microsomes (HLMs) in the presence of UDP glucuronic acid .Molecular Structure Analysis
The molecular weight of INCA is 542.49 and its formula is C30H22O10 . Although INCA is a single enantiomer molecule, its M1 metabolite showed two equal-size peaks on a πNAP stationary phase but only one peak on a C18 stationary phase, indicating that the 7-/7′′- and 4′-/4′′′-hydroxyl groups of INCA were in different spatial configurations relative to each other .Physical And Chemical Properties Analysis
INCA is a powder and its solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Hepatic Glucuronidation:
INCA undergoes hepatic glucuronidation, resulting in two metabolites: 7-O-glucuronide (M1) and 4’-O-glucuronide (M2). UGT1A1, UGT1A3, and UGT1A9 are responsible for M1 formation, while only UGT1A3 mediates M2 formation. UGT1A1 is the major enzyme for M1, whereas UGT1A3 dominates M2 formation .
Nematicidal Activity:
INCA exhibits nematicidal properties. It was tested against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, showing potential as a natural nematicide .
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoneochamaejasmin A (INCA) is a biflavonoid, one of the main active ingredients in the dried root of Stellera chamaejasme L., a widely used traditional Chinese medicine . The primary targets of INCA are the UDP glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A3, and UGT1A9 . These enzymes play a crucial role in the glucuronidation of INCA, a key process in its metabolism .
Mode of Action
INCA interacts with its targets, the UGTs, to undergo glucuronidation. This process results in the formation of two metabolites: 7-O-glucuronide (M1) and 4’-O-glucuronide (M2) . UGT1A1, UGT1A3, and UGT1A9 mediate the formation of M1, while only UGT1A3 mediates the formation of M2 .
Biochemical Pathways
The glucuronidation of INCA by UGTs is a significant biochemical pathway. This process involves the addition of a glucuronic acid moiety to INCA, transforming it into its metabolites M1 and M2 . This pathway plays a crucial role in the metabolism and elimination of INCA from the body.
Pharmacokinetics
The pharmacokinetics of INCA involve its metabolism by UGTs in the liver. UGT1A1, UGT1A3, and UGT1A9 are responsible for the glucuronidation of INCA, leading to the formation of M1 and M2 . UGT1A1 is the major enzyme in the formation of M1, contributing approximately 75% to its formation . These metabolic processes significantly impact the bioavailability of INCA.
Result of Action
The glucuronidation of INCA results in the formation of metabolites M1 and M2, which may have different biological activities. For instance, INCA and its metabolites have been found to exhibit significant nematicidal activities .
Action Environment
The action of INCA can be influenced by various environmental factors. For instance, the activity of UGTs, which are crucial for the metabolism of INCA, can vary among different species . Moreover, the nematicidal activities of INCA can be influenced by the specific nematode species present .
Propiedades
IUPAC Name |
(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29-,30+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-JXALSKIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoneochamaejasmin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoneochamaejasmin A and where is it found?
A: Isoneochamaejasmin A (INCA) is a biflavonoid compound primarily found in the dried root of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [] It has also been isolated from other plant species, including Euphorbia altotibetica and the aerial parts of Stellera chamaejasme L. and Daphne bholua. [, , ]
Q2: How is Isoneochamaejasmin A metabolized in humans?
A: Research indicates that INCA undergoes glucuronidation in the liver, a common metabolic process for many drugs and compounds. [] Specifically, it is metabolized into two main glucuronide metabolites: 7-O-glucuronide (M1) and 4′-O-glucuronide (M2). This process is primarily facilitated by specific enzymes called UDP glucuronosyltransferases (UGTs), with UGT1A1 being the major enzyme responsible for M1 formation and UGT1A3 for M2 formation. [] Interestingly, while INCA exists as a single enantiomer, its M1 metabolite exhibits two distinct peaks on a specific stationary phase, suggesting different spatial configurations of its hydroxyl groups. []
Q3: Are there any known species differences in Isoneochamaejasmin A metabolism?
A: Yes, significant species differences have been observed in the kinetic studies of INCA glucuronidation. [] These differences were apparent when comparing human liver microsomes to those of mice, rats, dogs, and pigs. [] This highlights the importance of considering species-specific metabolism when interpreting preclinical data and extrapolating findings to humans.
Q4: What are the analytical techniques used to characterize and study Isoneochamaejasmin A?
A: A combination of techniques has been employed to characterize INCA and its metabolites. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses are crucial for structural elucidation and confirmation. [] Different chromatographic methods, including various stationary phases like πNAP and C18, are employed for separation and analysis of INCA and its metabolites. [] Additionally, specific enzyme assays using recombinant human UGT isoforms help determine the enzymes responsible for INCA metabolism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




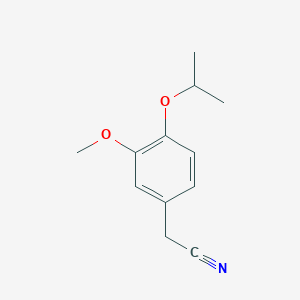
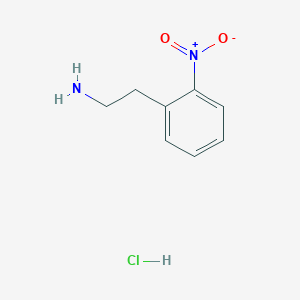
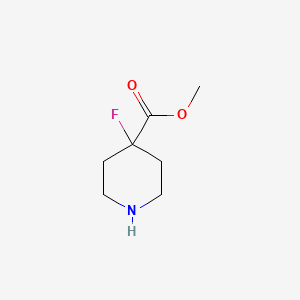
![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)

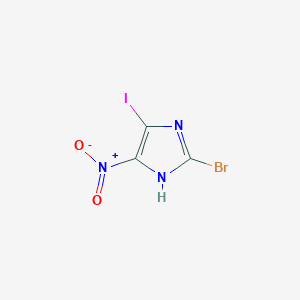
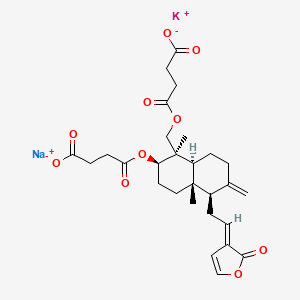
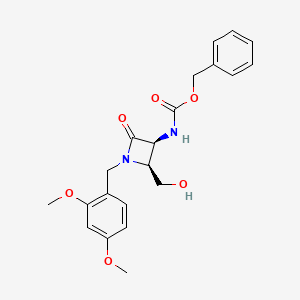
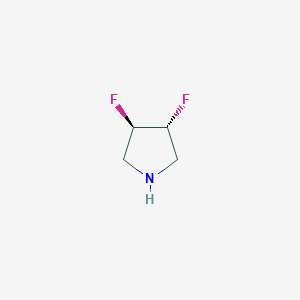
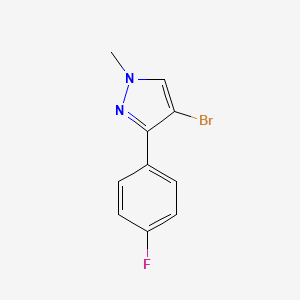
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)
